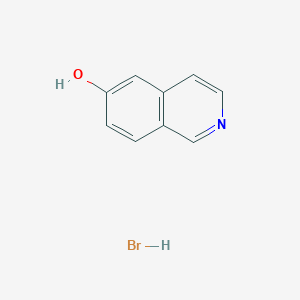

Isoquinolin-6-ol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoquinolin-6-ol hydrobromide is a chemical compound used for pharmaceutical testing . It is identified for scientific research and development only .

Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis

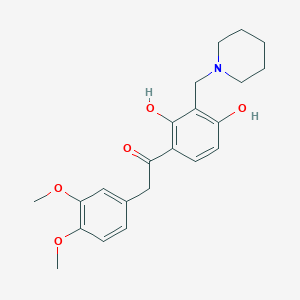

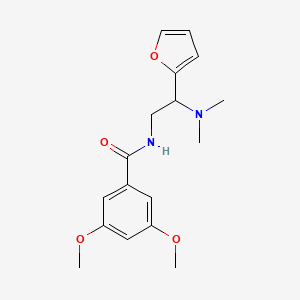

The molecular structure of Isoquinolin-6-ol hydrobromide is similar to that of Isoquinoline, which is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Isoquinoline undergoes various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate .Physical And Chemical Properties Analysis

Isoquinoline, a similar compound, is a colorless liquid at room temperature with a somewhat unpleasant odor. It is classified as a weak base, comparable to that of pyridine and quinoline .Scientific Research Applications

Synthesis of Isoquinoline and Its Derivatives

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Isoquinolin-6-ol hydrobromide can be used in the synthesis of isoquinoline and its derivatives . This process has attracted considerable attention from chemists and pharmacologists over recent years .

Development of Anti-cancer Drugs

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer drugs .

Development of Anti-malarial Drugs

In addition to anti-cancer drugs, isoquinoline alkaloids are also used in the development of anti-malarial drugs .

Synthesis of Chiral Isoquinoline Derivatives

Chiral isoquinoline derivatives have promising applications as drug candidates and in the dyes industry . Research in the synthesis of these derivatives is likely to attract increasing attention from organic, bio, and medicinal chemists .

Synthesis of Isoquinolinium Salts

Isoquinolinium salts, which can be synthesized from Isoquinolin-6-ol hydrobromide, are another area of interest in scientific research .

Development of Chiral Ligands and Catalysts in Asymmetric Catalysis

Atropisomeric QUINOL, a representative atropisomeric heterobiaryl, functions as a reliable N –O chelating ligand in the controlled polymerization of cyclic esters . Isoquinolin-6-ol hydrobromide can be used in the synthesis of QUINOL .

Synthesis of Iconic Ligands

QUINOL has been synthesized as a platform molecule to access other iconic ligands such as QUINAP, QUINOX, and IAN .

Development of Organic Dyes

A novel organic dye derived from QUINOL has shown potential as vesicle stains in confocal fluorescence microscopy imaging .

Safety and Hazards

Future Directions

properties

IUPAC Name |

isoquinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-6,11H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTSTMVXDPYLQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-6-ol hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)

![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)

![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)

![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)

![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)

![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)

![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)